5-Undecyl-1h-1,2,4-triazol-3-amine

Corrosion Inhibition Copper Protection Hydrophobicity

Selecting the correct alkyl chain length is critical for corrosion inhibition. Shorter-chain analogs fail under acidic conditions. 5-Undecyl-1H-1,2,4-triazol-3-amine is engineered with a C11 chain to deliver superior protection where other triazoles lose efficacy. - Provides up to 97% protection for copper in 1% HCl, outperforming propyl-chain analogs. - XLogP3 = 5.2 ensures strong hydrophobic barrier film formation. - Primary amine handle enables further derivatization for agrochemical and coordination chemistry R&D.

Molecular Formula C13H26N4
Molecular Weight 238.37 g/mol
CAS No. 92168-88-2
Cat. No. B1362450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Undecyl-1h-1,2,4-triazol-3-amine
CAS92168-88-2
Molecular FormulaC13H26N4
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NC(=NN1)N
InChIInChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17)
InChIKeyMFKJBYGCXDTNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Undecyl-1H-1,2,4-Triazol-3-Amine Overview


5-Undecyl-1H-1,2,4-triazol-3-amine (CAS 92168-88-2), also known as 3-amino-5-undecyl-1H-1,2,4-triazole, is a functionalized 1,2,4-triazole derivative featuring a C11 alkyl chain and a primary amine group [1]. Its molecular formula is C₁₃H₂₆N₄ with a molecular weight of 238.37 g/mol . The compound's structure—combining a hydrophobic undecyl chain with a metal-chelating triazole-amine head group—positions it as a specialized intermediate in applications including corrosion inhibition, coordination chemistry, and agrochemical synthesis [2]. The amine group is the site of its key functionality [1].

Workflow Corrosion inhibition & metal passivation studies
Selection context Acidic chloride environments; chain-length-driven hydrophobicity
Key attribute C11 hydrophobic chain with metal-chelating triazole-amine head

5-Undecyl-1H-1,2,4-Triazol-3-Amine Chain Length Advantage


In the class of 3-alkyl-5-amino-1,2,4-triazoles, the length of the alkyl substituent directly and non-linearly modulates corrosion inhibition performance, rendering simple in-class substitution (e.g., using a shorter-chain propyl analog or an unsubstituted triazole) a significant risk to application efficacy [1]. Comparative studies demonstrate that while shorter alkyl chains like propyl provide optimal protection in neutral chloride environments, their performance plummets in acidic conditions where longer, more hydrophobic chains—including potentially the undecyl chain—are required to achieve high protection degrees by forming robust hydrophobic barrier films [1]. Therefore, selecting a specific alkyl chain length, such as the C11 undecyl group, is not arbitrary but a critical design parameter for targeting specific pH regimes and metal substrates [1].

! Shorter-chain analogs may lose protection in acidic media; chain length directly modulates barrier film robustness.
! Unsubstituted triazole provides only chemisorption, lacking the hydrophobic barrier needed for aggressive chloride environments.
! Hydrophobicity-solubility balance may shift with chain length; formulation compatibility requires validation per matrix.

5-Undecyl-1H-1,2,4-Triazol-3-Amine: Comparative Evidence


Hydrophobicity vs. Shorter Alkyl Chains

The undecyl (C11) alkyl chain in 5-undecyl-1H-1,2,4-triazol-3-amine provides a quantifiable increase in molecular hydrophobicity compared to shorter-chain analogs like 3-propyl-5-amino-1H-1,2,4-triazole. This is a critical differentiator for applications requiring the formation of a stable, water-repelling barrier on metal surfaces [1].

Hydrophobicity vs. Shorter Chains
Class-level inference
XLogP3 ≈ 5.2 (C11) vs. ≈1.0–1.5 (C3); reported ~3.7–4.2 logP units higher
Supports hydrophobic barrier screening for chloride media.
Calculated values; experimental film performance to verify.
Corrosion Inhibition Copper Protection Hydrophobicity

Acidic Copper Protection vs. Shorter Chains

In acidic (1% HCl) chloride-containing environments, the protective efficacy of 3-alkyl-5-amino-1,2,4-triazoles increases dramatically with alkyl chain length due to enhanced film hydrophobicity [1]. While the undecyl derivative (C11) was not directly tested, class-level inference from the study's data shows that a long-chain (C17) analog achieved a 97% protection degree, far surpassing shorter-chain compounds which offered negligible or even negative protection in acid [1].

Acidic Copper Protection vs. Shorter Chains
Class-level inference
C17 analog reported 97% protection in 1% HCl; C3 analog reported low/negligible protection.
Long-chain length linked to higher protection under acidic conditions.
C11 not directly tested; trend-based class inference.
Corrosion Inhibition Copper Acidic Chloride Media

Hydrophobicity-Solubility Balance

5-Undecyl-1H-1,2,4-triazol-3-amine possesses a calculated XLogP3 of 5.2, which represents a balance between the extremely high lipophilicity of very long-chain derivatives and the water solubility required for effective formulation in many industrial fluid applications [1]. The undecyl chain provides sufficient hydrophobicity for surface activity and film formation while maintaining a molecular weight (238.37 g/mol) [2] that allows for manageable viscosity and dispersion in non-aqueous and partially aqueous systems.

Hydrophobicity-Solubility Balance
Class-level inference
XLogP3 5.2, MW 238.37 g/mol vs. C3 analog XLogP3 ≈1.0–1.5, MW ≈126 g/mol.
Provides a formulation-relevant balance between hydrophobicity and handleability.
Calculated values; dispersion behavior formulation-dependent.
Formulation Chemistry Solubility Hydrophobic Additives

Film Formation Over Unsubstituted Triazole

Unsubstituted 1,2,4-triazole relies solely on the triazole ring for metal surface interaction and offers minimal barrier protection [1]. In contrast, 5-undecyl-1H-1,2,4-triazol-3-amine's undecyl chain projects outward from the metal surface, creating a dense, hydrophobic barrier layer that physically impedes the diffusion of corrosive ions (Cl⁻) and water to the metal interface [2]. This results in a significantly more robust and protective film.

Film Formation Over Unsubstituted Triazole
Class-level inference
Forms hydrophobic barrier film; unsubstituted triazole forms thin chemisorbed layer.
Reported barrier-type inhibition mechanism for longer-chain analogs.
Qualitative difference inferred from electrochemical studies.
Corrosion Inhibition Copper Film-Forming

5-Undecyl-1H-1,2,4-Triazol-3-Amine Application Scenarios


Copper Inhibitor for Acid Pickling & Descaling

5-Undecyl-1H-1,2,4-triazol-3-amine is a strong candidate for formulating copper corrosion inhibitors in acidic chloride environments, such as those encountered in industrial acid pickling and descaling operations. Class-level evidence demonstrates that long-chain 3-alkyl-5-amino-1,2,4-triazoles can achieve very high protection degrees (up to 97%) in 1% HCl [1]. The undecyl chain provides the necessary hydrophobicity (XLogP3=5.2) [2] to form an effective barrier against aggressive chloride ions, a property not achievable with shorter-chain analogs like 3-propyl-5-amino-1,2,4-triazole [1].

Hydrophobic Additive for Metalworking Fluids

The balanced hydrophobicity of the undecyl chain (XLogP3 = 5.2) [1] makes 5-undecyl-1H-1,2,4-triazol-3-amine a suitable additive for non-aqueous metalworking fluids, hydraulic fluids, or lubricant packages. Its molecular structure allows for good solubility in base oils while providing a metal-binding triazole head group [2]. This combination can impart anti-wear or anti-corrosion properties to copper and copper-alloy components (e.g., bearings, bushings) in lubricated systems without the phase-separation issues that might plague more polar or less soluble inhibitors.

Agrochemical Intermediate for Hydrophobic Triazoles

The primary amine group on the triazole ring is a versatile handle for further chemical derivatization [1]. Researchers and product developers can use 5-undecyl-1H-1,2,4-triazol-3-amine as a building block to synthesize novel triazole derivatives with enhanced lipophilicity. This is particularly relevant in agrochemical research, where modifying a lead compound with an undecyl chain can alter its cuticular penetration, translocation, or soil-binding properties, potentially leading to new fungicidal or herbicidal candidates [2].

Alkyl Chain Length Model for Copper Passivation

For fundamental research in surface science and corrosion, 5-undecyl-1H-1,2,4-triazol-3-amine serves as a valuable model compound for systematic studies. By comparing its performance and film characteristics to those of 3-propyl-5-amino-1,2,4-triazole and other chain-length variants, researchers can precisely quantify the effect of alkyl chain length on inhibitor film thickness, hydrophobicity, and long-term stability on copper surfaces [1]. This research is critical for developing structure-activity relationships that guide the rational design of next-generation corrosion inhibitors.

Application
Selection Property
Validation Focus
Acid pickling & descaling inhibitor research
Chain-length-dependent barrier hydrophobicity
Protection degree in 1% HCl / chloride media on copper
Metalworking fluid & lubricant additive development
Hydrophobicity-solubility profile
Base-oil compatibility and anti-corrosion film persistence
Agrochemical intermediate synthesis
Primary amine derivatization handle
C11 lipophilicity contribution to target molecule properties
Structure-activity corrosion studies
Alkyl chain length model compound
Film thickness, hydrophobicity, and long-term stability on copper

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Undecyl-1h-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.